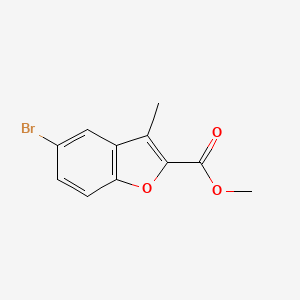
methyl 5-bromo-3-methylbenzofuran-2-carboxylate
概要
説明
methyl 5-bromo-3-methylbenzofuran-2-carboxylate is an organic compound with the molecular formula C11H9BrO3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound is characterized by a benzofuran ring substituted with a bromine atom, a methyl group, and a carboxylate ester group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
化学反応の分析
Types of Reactions: methyl 5-bromo-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove specific functional groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
methyl 5-bromo-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes . The exact molecular targets and pathways depend on the specific derivative and its application.
類似化合物との比較
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: This compound has a similar structure but with an amino group instead of a methyl group.
Other Benzofuran Derivatives: Various benzofuran derivatives with different substituents exhibit unique biological activities and applications.
Uniqueness: methyl 5-bromo-3-methylbenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylate ester group make it a versatile intermediate for further chemical modifications and applications.
特性
分子式 |
C11H9BrO3 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 |
InChIキー |
OHUCFHBKDKCJTL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













